An In-depth Technical Guide to the S-Isomer of Sitagliptin
An In-depth Technical Guide to the S-Isomer of Sitagliptin
Introduction: Sitagliptin is an oral hypoglycemic agent used for the treatment of type 2 diabetes. It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor. The therapeutic agent is the (R)-enantiomer. Stereoisomerism is a critical aspect of pharmaceutical sciences as enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles.[1] In the context of Sitagliptin, the (S)-isomer is considered a process-related impurity that must be monitored and controlled during manufacturing to ensure the safety and efficacy of the final drug product.[1] This guide provides a detailed overview of the chemical structure, properties, synthesis, and analysis of the Sitagliptin S-isomer.
Chemical Structure and Identification
The S-isomer of Sitagliptin is the enantiomer of the active pharmaceutical ingredient. Its chemical identity is defined by its specific three-dimensional arrangement of atoms.
-
IUPAC Name: (3S)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro-[2][3][4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one[5][6]
Caption: 2D Chemical Structure of Sitagliptin S-Isomer.
Quantitative Data Summary
The following tables summarize the key physicochemical and pharmacological properties of the Sitagliptin S-isomer.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Boiling Point (Predicted) | 529.9 ± 60.0 °C | [5] |
| pKa (Predicted) | 7.20 ± 0.10 | [5] |
| LogP (Predicted) | 2.65 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 10 | [5] |
| Rotatable Bond Count | 4 | [5] |
| Complexity | 566 | [2][5] |
Table 2: Pharmacological Data
| Parameter | Value | Notes | Reference |
| Activity | Less active enantiomer | The (R)-isomer is the therapeutically active form. | [8] |
| Target | Dipeptidyl peptidase 4 (DPP-4) | The primary target of the active (R)-isomer. | [2][3][9] |
| IC₅₀ (for R-isomer) | 19 nM | This value is for the active (R)-enantiomer and serves as a reference for its high potency. | [8] |
Experimental Protocols
1. Synthesis of Sitagliptin S-Isomer
The synthesis of the S-isomer of Sitagliptin is primarily relevant for its use as a reference standard in impurity testing. The two main strategies for obtaining the S-isomer are:
-
Chemical Resolution of Racemates: This method involves the separation of a racemic mixture (a 1:1 mixture of R and S isomers). A chiral resolving agent, such as (-)-di-p-toluoyl-L-tartaric acid, is used to form diastereomeric salts with the sitagliptin enantiomers.[1] These diastereomers have different physical properties (e.g., solubility) and can be separated by techniques like fractional crystallization. After separation, the chiral resolving agent is removed to yield the pure S-isomer.[1]
-
Asymmetric Synthesis: This approach aims to selectively produce the S-isomer. It involves using a chiral catalyst or auxiliary to control the stereochemistry of a key bond-forming reaction.[1] For instance, in the synthesis of the active R-isomer, a rhodium or ruthenium catalyst with a chiral phosphine ligand is used for the asymmetric hydrogenation of a prochiral enamine intermediate.[1][10] To synthesize the S-isomer, one could theoretically use the opposite enantiomer of the chiral catalyst.[1]
2. Enantiomeric Purity Analysis by Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for separating and quantifying the enantiomers of Sitagliptin.[1]
-
Objective: To separate and quantify the S-isomer of Sitagliptin from the R-isomer in a drug substance or product.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Methodology:
-
Column Selection: A chiral stationary phase (CSP) is essential. Examples include Chiralpak IC, Chiralcel OD-RH, or Lux Amylose-1 columns.[1]
-
Mobile Phase Preparation: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer). The pH of the buffer can be critical for achieving good separation.[1][11]
-
Standard and Sample Preparation:
-
A standard solution of the S-isomer is prepared at a known concentration in the mobile phase.
-
The Sitagliptin drug substance or a powdered tablet formulation is accurately weighed and dissolved in the mobile phase to a known concentration.[11][12][13] The solution is typically sonicated to ensure complete dissolution and then filtered through a 0.45 µm membrane filter.[11][12]
-
-
Chromatographic Conditions:
-
Data Analysis: The retention times of the R- and S-isomers will be different. The peak area of the S-isomer in the sample chromatogram is compared to the peak area of the S-isomer standard to quantify its amount. The method must be validated according to ICH guidelines for parameters like linearity, accuracy, precision, and limit of quantification.[1][11]
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of Sitagliptin (R-Isomer)
Sitagliptin works by inhibiting the DPP-4 enzyme. This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][9] By inhibiting DPP-4, Sitagliptin increases the levels of active incretins.[4][9] This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a decrease in glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[2][3][4]
Caption: Signaling pathway for Sitagliptin's DPP-4 inhibition.
Experimental Workflow for Enantiomeric Analysis
The following diagram illustrates a typical workflow for the analysis of the S-isomer impurity in a Sitagliptin sample.
Caption: General workflow for chiral HPLC analysis of Sitagliptin.
References
- 1. Sitagliptin S-Isomer|CAS 823817-55-6|High-Purity [benchchem.com]
- 2. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sitagliptin - Wikipedia [en.wikipedia.org]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. lookchem.com [lookchem.com]
- 6. (3S)-3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro(1,2,4)triazolo(4,3-a)pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one | C16H15F6N5O | CID 11432118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. ijtsrd.com [ijtsrd.com]
- 12. scispace.com [scispace.com]
- 13. jetir.org [jetir.org]
- 14. ijarmps.org [ijarmps.org]
